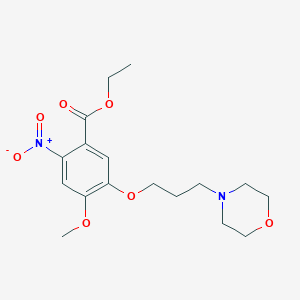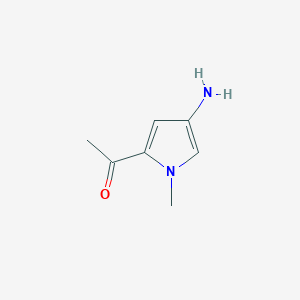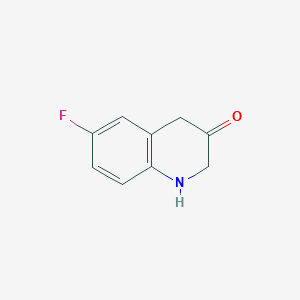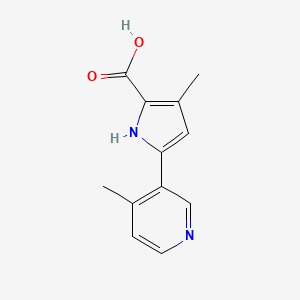
Quinazoline, 4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 4,5-dimethyl- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of methyl groups at the 4 and 5 positions of the quinazoline ring can significantly alter the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 4,5-dimethyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with aldehydes and arylboronic acids in the presence of a palladium catalyst can yield quinazoline derivatives . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale reactions using optimized conditions to ensure high yields and purity. Techniques such as phase-transfer catalysis and metal-mediated reactions are commonly employed . These methods allow for efficient synthesis and scalability, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Quinazoline, 4,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can introduce various functional groups, leading to a wide range of quinazoline derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its anticancer, antihypertensive, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of quinazoline, 4,5-dimethyl- involves its interaction with specific molecular targets. For instance, some quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, quinazoline derivatives can interfere with cancer cell proliferation and survival. Additionally, quinazoline derivatives can modulate other biological targets, such as thymidylate synthase and poly(ADP-ribose) polymerase (PARP), contributing to their diverse pharmacological activities .
Comparaison Avec Des Composés Similaires
Quinazoline, 4,5-dimethyl- can be compared with other quinazoline derivatives to highlight its uniqueness:
Quinazolinone: Contains a carbonyl group at the 4-position, which can influence its biological activity.
Quinazoline N-oxide: An oxidized form of quinazoline with distinct chemical properties.
Dihydroquinazoline: A reduced form of quinazoline with different reactivity.
These similar compounds share the quinazoline core structure but differ in their functional groups and oxidation states, leading to variations in their chemical and biological properties.
Conclusion
Quinazoline, 4,5-dimethyl- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse chemical reactions and biological activities, making it a valuable target for research and development. By understanding its synthesis, reactions, and mechanisms of action, researchers can further explore its potential and develop new applications for this compound.
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
4,5-dimethylquinazoline |
InChI |
InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)8(2)11-6-12-9/h3-6H,1-2H3 |
Clé InChI |
LLZPCNVFCXAZKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=NC2=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


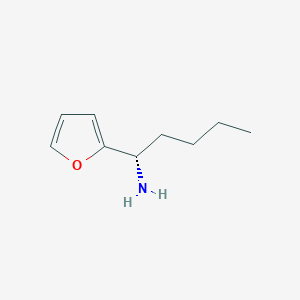

![Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232879.png)
